

Preclinical Safety Assessment of Gadopiclesol in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: *Gadopiclesol*

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Introduction

Gadopiclesol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).^{[1][2]} Its high relaxivity allows for effective contrast enhancement at a lower gadolinium dose (0.05 mmol/kg) compared to other GBCAs.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the preclinical safety assessment of **Gadopiclesol** in various animal models, summarizing key findings from a range of toxicological and safety pharmacology studies. The development program for **Gadopiclesol** was conducted in compliance with Good Laboratory Practice (GLP) principles and followed international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).^[3]

Executive Summary of Preclinical Safety Findings

An extensive preclinical safety program for **Gadopiclesol** has been completed in a variety of animal species, including mice, rats, rabbits, guinea pigs, and dogs.^{[3][5][6]} The results of these studies indicate that **Gadopiclesol** is well-tolerated and has a high safety margin at the intended clinical dose.^{[3][5][6]}

Key findings from the preclinical safety assessment include:

- **High Safety Margin:** The No-Observed-Adverse-Effect-Level (NOAEL) in animal studies is significantly higher than the human clinical dose, with exposure multiples ranging from 8-fold in rats to 44-fold in dogs.[3][5][6]
- **Good General Tolerance:** In single and repeated-dose toxicity studies, **Gadopiclenol** was well-tolerated with no mortality observed even at high doses.[3]
- **Predictable and Reversible Renal Effects:** The primary histological finding was vacuolation of the renal tubular epithelial cells, a known class effect for GBCAs administered at high doses, which was not associated with impaired kidney function and was reversible.[3][6]
- **No Genotoxic Potential:** A battery of in vitro and in vivo genotoxicity tests revealed no mutagenic or clastogenic potential.[3][5][6]
- **No Adverse Reproductive or Developmental Effects:** Comprehensive DART (Developmental and Reproductive Toxicology) studies showed no impact on fertility, reproductive performance, or embryonic, fetal, or postnatal development.[3][5]
- **Favorable Safety Pharmacology Profile:** No adverse effects were noted on the cardiovascular, respiratory, or central nervous systems at high doses.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical safety assessment of **Gadopiclenol**.

Table 1: Repeated-Dose Toxicity Studies - No-Observed-Adverse-Effect-Level (NOAEL)

Species	Study Duration	Route of Administration	NOAEL (Exposure Multiple vs. Human Dose)	Key Findings at Higher Doses
Rat	14 and 28 days	Intravenous	8x	Minor and reversible effects on body weight and food consumption. Renal tubular vacuolation. [3] [5] [6]
Dog	14 and 28 days	Intravenous	44x	Minor and reversible effects on clinical pathology parameters. Renal tubular vacuolation. [3] [5] [6]

Table 2: Summary of Genotoxicity Studies

Assay Type	Test System	Metabolic Activation	Concentration/ Dose Range	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium strains	With and without S9	Information not publicly available	Negative[3][5][6]
In Vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma Assay	With and without S9	Information not publicly available	Negative[3][5][6]
In Vivo Mammalian Erythrocyte Micronucleus Test	Rat bone marrow	N/A	Information not publicly available	Negative[3][5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on **Gadopiclenol** are largely proprietary. However, based on publicly available information and standard toxicological study designs, the following provides an overview of the methodologies employed.

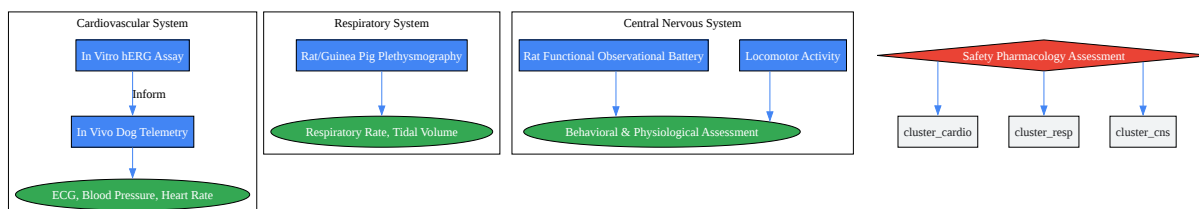
Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of **Gadopiclenol** on vital organ functions.

- **Cardiovascular System:** The cardiovascular assessment likely included in vitro studies on isolated cardiac tissues (e.g., hERG channel assay) to evaluate for potential effects on cardiac repolarization, and in vivo studies in a large animal model such as the dog. In vivo studies would have involved intravenous administration of **Gadopiclenol** at various doses, with continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[3]
- **Respiratory System:** Respiratory function was evaluated in rats and guinea pigs. Standard methods such as whole-body plethysmography would have been used to measure

respiratory rate, tidal volume, and minute volume following intravenous administration of **Gadopiclenol**.^[3]

- Central Nervous System (CNS): CNS safety was assessed in rats using a functional observational battery (FOB) and automated locomotor activity measurements. The FOB involves a systematic observation of the animals' appearance, behavior, and physiological state.^[3]



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Experimental Workflow for Safety Pharmacology Studies.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species for durations of 14 and 28 days to assess the potential for cumulative toxicity.

- Dosing and Administration: **Gadopiclenol** was administered daily via intravenous injection. Dose levels were selected based on preliminary dose-ranging studies.
- In-life Observations: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were measured regularly.

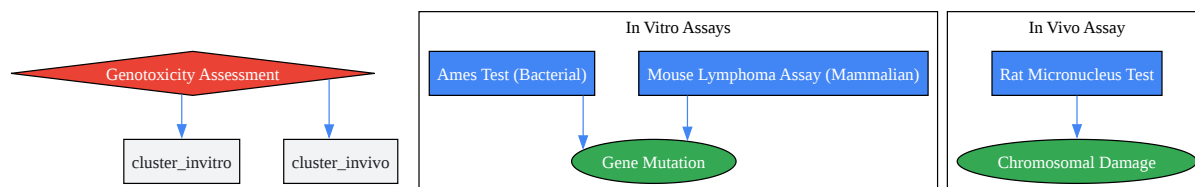
- **Clinical Pathology:** Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.
- **Terminal Procedures:** At the end of the dosing period (and a recovery period for some groups), animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Workflow for Repeated-Dose Toxicity Studies.

Genotoxicity

A standard battery of genotoxicity tests was performed to assess the potential of **Gadopiclenol** to induce gene mutations or chromosomal damage.

- **Ames Test (Bacterial Reverse Mutation Assay):** This in vitro test used several strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if **Gadopiclenol** can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test was conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.^[3]
- **Mouse Lymphoma Assay (In Vitro):** This assay detects gene mutations in mammalian cells. L5178Y mouse lymphoma cells were exposed to **Gadopiclenol**, with and without S9 mix, and assessed for mutations at the thymidine kinase (TK) locus.
- **In Vivo Micronucleus Test:** This in vivo assay assesses chromosomal damage. Rats were administered **Gadopiclenol**, and their bone marrow was examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated erythrocytes indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).^[3]



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*Genotoxicity Testing Strategy for **Gadopiclenol**.*

Developmental and Reproductive Toxicology (DART)

A comprehensive DART program was conducted to evaluate the potential effects of **Gadopiclenol** on all stages of reproduction and development.

- **Fertility and Early Embryonic Development:** This study in rats assessed the effects of **Gadopiclenol** on mating performance and fertility in both males and females, as well as on early embryonic development up to implantation.
- **Embryo-Fetal Development:** These studies were conducted in two species (rat and rabbit) to assess the potential for teratogenicity. Pregnant females were dosed during the period of organogenesis, and fetuses were examined for external, visceral, and skeletal abnormalities.
- **Pre- and Postnatal Development:** This study in rats evaluated the effects of **Gadopiclenol** on late-stage development, parturition, lactation, and the growth and development of the offspring.
- **Juvenile Toxicity:** A study in juvenile rats was conducted to assess the safety of **Gadopiclenol** in a pediatric population.

Conclusion

The comprehensive preclinical safety assessment of **Gadopiclenol** in a range of animal models demonstrates a favorable safety profile and a wide safety margin. The observed

effects, primarily renal tubular vacuolation at high doses, are consistent with the known effects of this class of contrast agents and are not considered to be of physiological consequence. The absence of genotoxic, reproductive, or developmental toxicity, combined with a clean safety pharmacology profile, supports the clinical use of **Gadopiclenol** at the recommended dose of 0.05 mmol/kg.

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